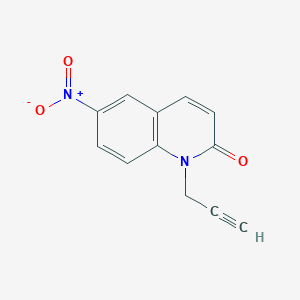

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

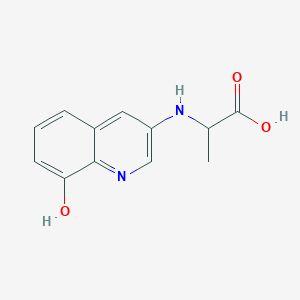

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 6-position, a prop-2-yn-1-yl group at the 1-position, and a quinolin-2(1H)-one core structure.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on kann durch verschiedene Synthesewege erfolgen. Eine übliche Methode umfasst die folgenden Schritte:

Nitrierung von Chinolin: Chinolin wird mit einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure nitriert, um die Nitrogruppe in der 6-Position einzuführen.

Alkylierung: Das nitrierte Chinolin wird dann in Gegenwart einer Base wie Kaliumcarbonat mit Propargylbromid alkyliert, um die Prop-2-yn-1-yl-Gruppe in der 1-Position einzuführen.

Cyclisierung: Das resultierende Zwischenprodukt unterliegt einer Cyclisierung, um den Chinolin-2(1H)-on-Grundkörper zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Prozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-2,6-dion-Derivaten oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Prop-2-yn-1-yl-Gruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle oder Zinn(II)-chlorid in Salzsäure.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Chinolin-2,6-dion-Derivate.

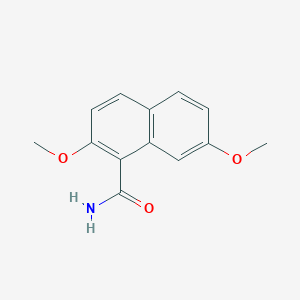

Reduktion: 6-Amino-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Antitumor-, antimikrobielles und entzündungshemmendes Mittel untersucht.

Biologische Studien: Die Verbindung wird in der Forschung verwendet, um ihre Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu verstehen.

Materialwissenschaft: Es wird wegen seines Potenzials für den Einsatz in der organischen Elektronik und Photonik aufgrund seiner einzigartigen elektronischen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:

Enzymhemmung: Die Verbindung kann Enzyme hemmen, die an der Proliferation von Krebszellen oder dem mikrobiellen Wachstum beteiligt sind.

Rezeptorbindung: Es kann an Rezeptoren binden, die an Entzündungspfaden beteiligt sind, wodurch die Immunantwort moduliert wird.

Wirkmechanismus

The mechanism of action of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

Receptor Binding: It may bind to receptors involved in inflammatory pathways, thereby modulating the immune response.

Vergleich Mit ähnlichen Verbindungen

6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on: kann mit anderen Chinolinderivaten verglichen werden, wie z. B.

6-Nitrochinolin-2(1H)-on: Fehlt die Prop-2-yn-1-yl-Gruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

1-(Prop-2-yn-1-yl)chinolin-2(1H)-on: Fehlt die Nitrogruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

6-Amino-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on: Die Aminogruppe bietet im Vergleich zur Nitrogruppe unterschiedliche chemische Eigenschaften und biologische Aktivitäten.

Die Einzigartigkeit von 6-Nitro-1-(Prop-2-yn-1-yl)chinolin-2(1H)-on liegt in seinem spezifischen Substitutionsschema, das ihm eine besondere chemische Reaktivität und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C12H8N2O3 |

|---|---|

Molekulargewicht |

228.20 g/mol |

IUPAC-Name |

6-nitro-1-prop-2-ynylquinolin-2-one |

InChI |

InChI=1S/C12H8N2O3/c1-2-7-13-11-5-4-10(14(16)17)8-9(11)3-6-12(13)15/h1,3-6,8H,7H2 |

InChI-Schlüssel |

FNHZPUFXBQLIGV-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)

![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)

![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)